![molecular formula C19H24N4O4 B13479033 2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its diverse applications in scientific research. This compound is a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, making it a basic building block for creating protein degrader libraries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method involves the reaction of 2,6-dioxopiperidine with isoindole-1,3-dione derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like diisopropylethylamine (DIPEA). The mixture is heated to around 90°C for 16 hours, followed by cooling to room temperature and removal of volatiles .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Diisopropylethylamine, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学的研究の応用
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is crucial for studying protein function and regulation.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The compound exerts its effects through a pleiotropic mechanism of action. It induces apoptosis in tumor cells, disrupts tumor interactions with the cellular microenvironment, and improves autoimmune responses. The molecular targets and pathways involved include the activation of E3 ligase, which promotes the proteolysis of specific proteins .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: A derivative of thalidomide with enhanced anti-cancer properties.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups that allow for rapid conjugation with carboxyl linkers. This makes it particularly useful in the development of PROTACs and targeted protein degradation, setting it apart from other similar compounds .
特性
分子式 |
C19H24N4O4 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-3-20-9-10-22(4-2)12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20H,3-4,7-10H2,1-2H3,(H,21,24,25) |
InChIキー |
HHNUBPODLYLXBN-UHFFFAOYSA-N |
正規SMILES |
CCNCCN(CC)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


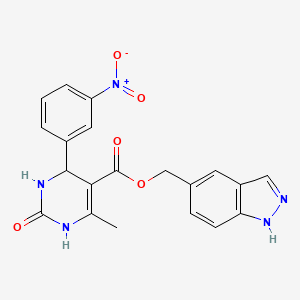
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
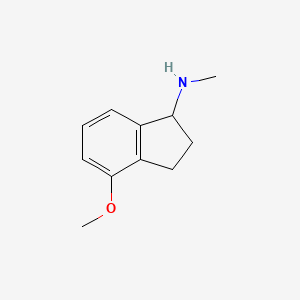
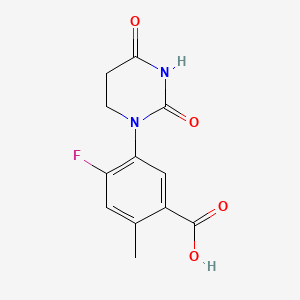
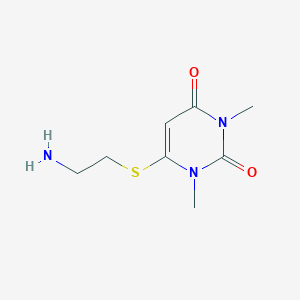
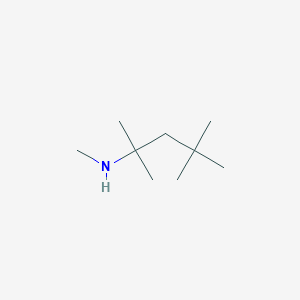
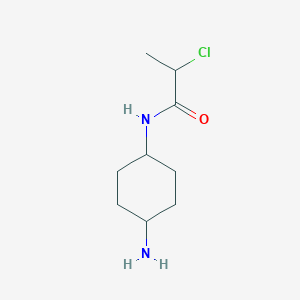
![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)

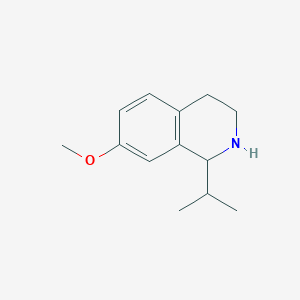
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
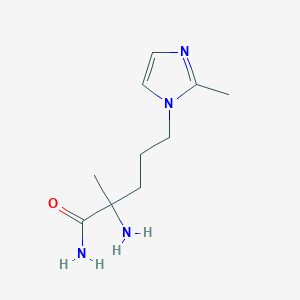
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
